![molecular formula C9H6BrNO B1333691 5-(2-Bromophenyl)isoxazole CAS No. 387358-52-3](/img/structure/B1333691.png)
5-(2-Bromophenyl)isoxazole
Overview
Description
5-(2-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 5-(2-Bromophenyl)isoxazole includes one oxygen atom and one nitrogen atom at adjacent positions in a five-membered heterocyclic ring . The InChIKey for this compound is CFIWXQDRNFECMZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Isoxazoles, including 5-(2-Bromophenyl)isoxazole, are versatile towards chemical transformations . They are considered important synthons due to their versatility towards chemical transformations to useful synthetic intermediates .
Physical And Chemical Properties Analysis
5-(2-Bromophenyl)isoxazole has a molecular weight of 224.05 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 222.96328 g/mol . The Topological Polar Surface Area is 26 Ų .
Scientific Research Applications
Synthesis of Bioactive Compounds
5-(2-Bromophenyl)isoxazole: serves as a precursor in the synthesis of various bioactive compounds. Its isoxazole ring is a common motif in many drugs due to its stability and reactivity . The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, leading to the creation of molecules with potential antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Development of Anticancer Agents
Isoxazoles, including 5-(2-Bromophenyl)isoxazole , are studied for their anticancer properties. They can be used to synthesize compounds that target specific pathways in cancer cells, such as signal transduction inhibitors . The bromine atom in the compound provides a handle for introducing additional functional groups that can enhance the molecule’s ability to bind to cancer targets .
Anti-Inflammatory Applications
The isoxazole ring is known for its anti-inflammatory effects. Derivatives of 5-(2-Bromophenyl)isoxazole can be synthesized to develop new anti-inflammatory medications. These derivatives can modulate the body’s inflammatory response, offering potential treatments for conditions like arthritis and other chronic inflammatory diseases .
Antibacterial and Antifungal Research
Research into antibacterial and antifungal agents often involves isoxazole derivatives5-(2-Bromophenyl)isoxazole can be used to create compounds that disrupt bacterial or fungal cell wall synthesis or interfere with essential enzymes within the pathogens, leading to the development of new classes of antibiotics and antifungals .
Neuroprotective Agents
Isoxazole derivatives have shown promise as neuroprotective agents5-(2-Bromophenyl)isoxazole could be used in the synthesis of compounds that protect neuronal cells from damage or death, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemicals
The isoxazole ring is also found in agricultural chemicals. Derivatives of 5-(2-Bromophenyl)isoxazole can be utilized to create insecticides and fungicides that are effective at controlling pests and diseases in crops, contributing to increased agricultural productivity and food security .
Mechanism of Action
Safety and Hazards
Future Directions
Isoxazole and its derivatives, including 5-(2-Bromophenyl)isoxazole, have a wide spectrum of biological activities and therapeutic potential . Therefore, it’s important to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge . This could provide a low-height flying bird’s eye view of isoxazole derivatives to medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWXQDRNFECMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370827 | |
Record name | 5-(2-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)isoxazole | |
CAS RN |
387358-52-3 | |
Record name | 5-(2-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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